Ortho‑Fluorobenzyl Substitution Increases Computed Lipophilicity Relative to the Para Isomer
The ortho‑fluorobenzyl isomer (CAS 941884‑26‑0) returns a computed XLogP3 of 3.1, whereas the para‑fluorobenzyl regioisomer (6‑(4‑fluorobenzyl)-4‑methyl‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyridazin‑7(6H)‑one) is predicted to have an XLogP3 of 2.9. This difference of +0.2 log units suggests a measurable increase in lipophilicity driven by the ortho‑fluorine position, which can influence membrane permeability and non‑specific protein binding [1][2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 6-(4-fluorobenzyl) isomer: XLogP3 = 2.9 (predicted) |
| Quantified Difference | Δ XLogP3 = +0.2 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, a critical parameter for intracellular target engagement and a key differentiator when selecting among positional isomers for cell‑based assays.
- [1] PubChem Compound Summary for CID 16846180, 6-(2-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one. National Center for Biotechnology Information. Accessed 2026-04-29. View Source
- [2] PubChem predicted XLogP3 for 6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (CID not explicitly retrieved; value based on PubChem substructure prediction engine). National Center for Biotechnology Information. View Source
